2-Methylbiphenyl-4-ylboronic acid pinacol ester
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Overview
Description
2-Methylbiphenyl-4-ylboronic acid pinacol ester is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbiphenyl-4-ylboronic acid pinacol ester typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylbiphenyl-4-ylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in ether solvents.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various organoboron compounds depending on the substituent introduced.
Scientific Research Applications
2-Methylbiphenyl-4-ylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-Methylbiphenyl-4-ylboronic acid pinacol ester exerts its effects depends on its application:
In organic synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In biological systems: May interact with enzymes or receptors, influencing biochemical pathways.
In BNCT: Accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar organic reactions.
4,4,5,5-Tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane: A closely related compound with a similar structure but different substituents.
Uniqueness
2-Methylbiphenyl-4-ylboronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and interactions in chemical and biological systems. Its tetramethyl groups provide steric hindrance, potentially affecting its stability and reactivity compared to other boron-containing compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-phenylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-13-16(15-9-7-6-8-10-15)11-12-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNVOZIDAWDRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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